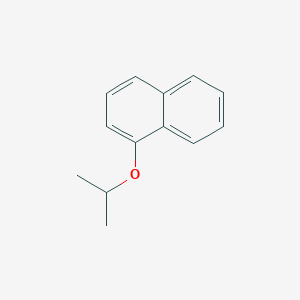![molecular formula C10H10N2O5 B8762869 Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8762869.png)
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino carbonyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the methylamino carbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the ester group. The subsequent introduction of the methylamino carbonyl group can be achieved through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 3-[(methylamino)carbonyl]-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and methanol.
科学的研究の応用
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-aminobenzoate: Lacks the nitro group and has different reactivity and applications.
Methyl 3-nitrobenzoate: Lacks the methylamino carbonyl group, leading to different chemical properties and uses.
Methyl 4-[(methylamino)carbonyl]-5-nitrobenzoate:
Uniqueness
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate is unique due to the presence of both the nitro group and the methylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
特性
分子式 |
C10H10N2O5 |
|---|---|
分子量 |
238.20 g/mol |
IUPAC名 |
methyl 3-(methylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-11-9(13)6-3-7(10(14)17-2)5-8(4-6)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChIキー |
JSIAPOBUIUFYCL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)

![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)










